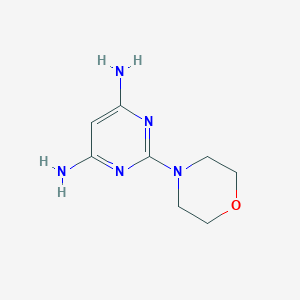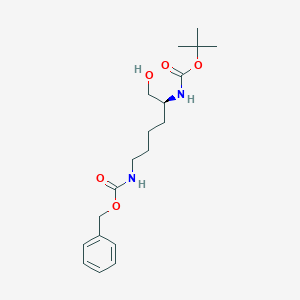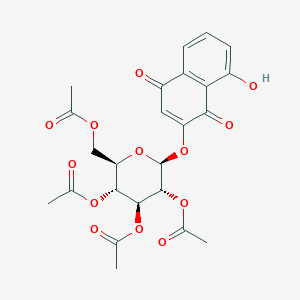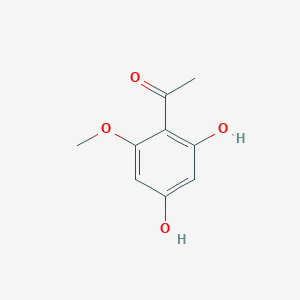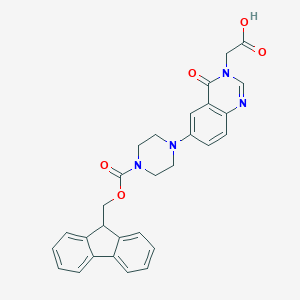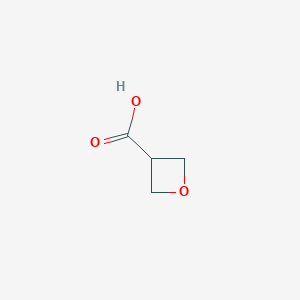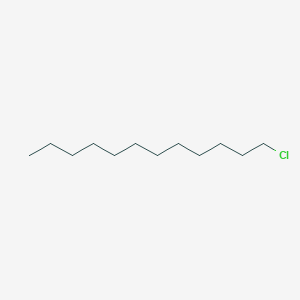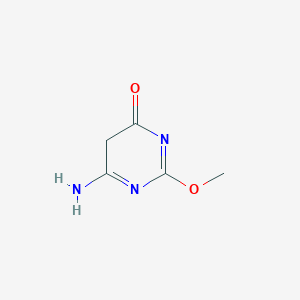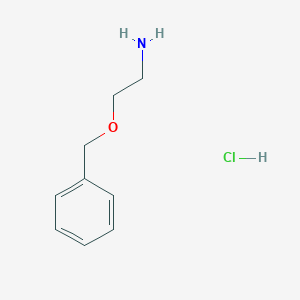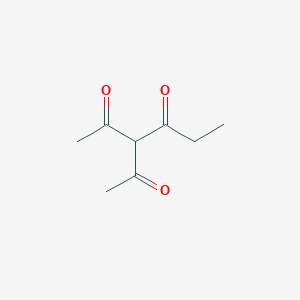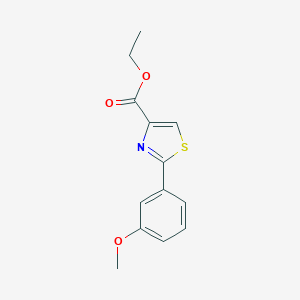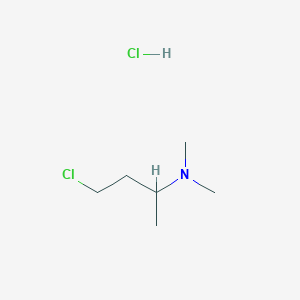
4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is a chemical compound used as a reagent in various scientific research . It is used in the S-alkylation of thioureas to isothioureas, which exhibit inotropic activity . It is also used as a reagent in the synthesis of biphenyloxyalkylamines, which can inhibit ADP-induced platelet aggregation in vitro .
Molecular Structure Analysis
The InChI code for “4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is 1S/C6H14ClN.ClH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
As a reagent, “4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is involved in the S-alkylation of thioureas to isothioureas . It is also used in the synthesis of biphenyloxyalkylamines .
Applications De Recherche Scientifique
Environmental Impacts and Removal Techniques One area of research related to chemicals with similar structures involves understanding their environmental presence and developing removal techniques. For example, studies on nitrosamines, including N-nitrosodimethylamine (NDMA), explore their formation in water treatment processes and the mechanisms for their removal. NDMA is a disinfection by-product with potential health risks higher than those from chlorinated compounds, underscoring the importance of research in detection and elimination techniques in water technology (Nawrocki & Andrzejewski, 2011).
Biological and Toxicological Research The toxicological profiles and biological effects of compounds with structures similar to 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride have been subjects of extensive study. For instance, research on phthalate esters emphasizes the need for understanding the metabolic pathways, exposure risks, and the environmental fate of these chemicals. This research highlights the importance of monitoring and regulating the use of such compounds to mitigate their potential health impacts (Haji Harunarashid, Lim, & Harunsani, 2017).
Chemical Interactions and Applications Further insights can be gained from studies focusing on the chemical interactions and potential applications of related compounds. For example, research into the solvent properties of dimethyl sulfoxide (DMSO) and its interactions with other chemicals provides a foundation for understanding how similar compounds might behave in various applications, ranging from industrial processes to pharmaceutical formulations (Kiefer, Noack, & Kirchner, 2011).
Propriétés
IUPAC Name |
4-chloro-N,N-dimethylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(4-5-7)8(2)3;/h6H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYIPWADQSUKKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

